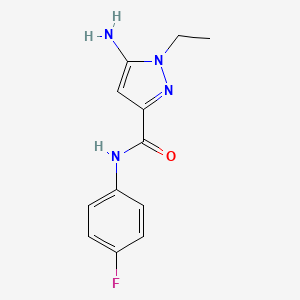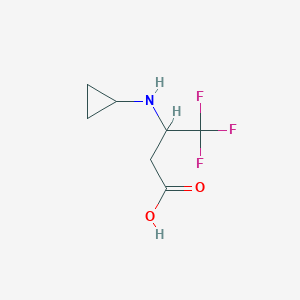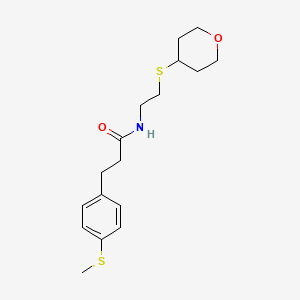
3-(4-(methylthio)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule with several functional groups. It contains a phenyl group (a ring of 6 carbon atoms, typical in many organic compounds), a methylthio group (a sulfur atom bonded to a methyl group), and a tetrahydropyran group (a six-membered ring containing one oxygen atom and five carbon atoms). The exact properties and behavior of this compound would depend on the specific arrangement and interaction of these groups .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. It would be characterized by the presence of the phenyl, methylthio, and tetrahydropyran groups, among others. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on the specific conditions and reagents present. The phenyl and tetrahydropyran groups might be involved in aromatic electrophilic substitution reactions and ether cleavage reactions, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular size, and the presence of different functional groups would all influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Antimitotic Agents :
- Ethyl [5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl]carbamate, a related compound, has been studied for its metabolism in mice, leading to the discovery of hydroxylated metabolites and methoxy derivatives. These derivatives are active in several biological systems, highlighting the potential for similar compounds in antimitotic applications (Temple & Rener, 1992).
Antimicrobial Agents :
- Certain derivatives related to the compound have been synthesized and shown to possess antimicrobial activities against Gram-positive and Gram-negative bacteria. This demonstrates the compound's potential use in developing new antimicrobial agents (Awad, Abdel-rahman & Bakhite, 1991).
Antihyperglycemic Agents :
- Similar compounds have been synthesized and found to be potent antihyperglycemic agents in diabetic mice. This suggests a possible application in diabetes treatment (Kees et al., 1996).
Anticancer Agents :
- Derivatives of celecoxib, a compound structurally related to the one , have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research points to the potential of similar compounds in cancer treatment (Küçükgüzel et al., 2013).
Heterocyclic Synthesis :
- The compound's related derivatives have been used in the synthesis of various heterocyclic structures, indicating its potential in synthetic organic chemistry (Mohareb et al., 2004).
Taste Perception Studies :
- Thioureas, a class to which this compound belongs, have been studied in relation to taste perception, with implications for food preference and dietary habits (Tepper, 1998).
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-methylsulfanylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2S2/c1-21-15-5-2-14(3-6-15)4-7-17(19)18-10-13-22-16-8-11-20-12-9-16/h2-3,5-6,16H,4,7-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIZPFRANYOPHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NCCSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2968645.png)
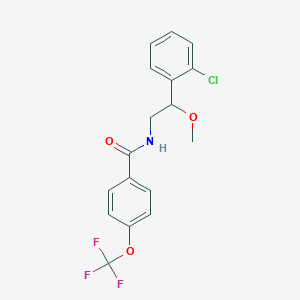
![N-benzyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2968651.png)
![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2968652.png)
![(4-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2968653.png)
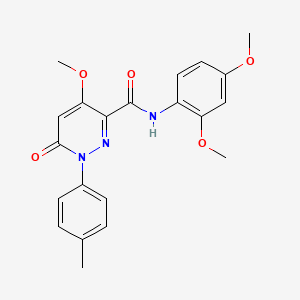
![2-(2-(sec-butylamino)-2-oxoethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2968656.png)
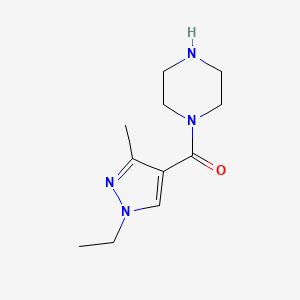
![2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2968661.png)
![6-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2968662.png)
![2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid](/img/structure/B2968664.png)
